N-CYANO-4,6-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE
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Overview
Description
N-CYANO-4,6-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYANO-4,6-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYANO-4,6-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in condensation and substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form heterocyclic derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of basic catalysts such as triethylamine.
Cycloaddition Reactions: Often require specific conditions such as boiling ethanol.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which can have significant biological and chemical properties .
Scientific Research Applications
N-CYANO-4,6-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-CYANO-4,6-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s cyano and pyrimidine groups play a crucial role in its reactivity and biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: A related compound with similar structural features.
Cyanoacetamide Derivatives: Compounds with cyano and amide groups that exhibit similar reactivity and applications.
Uniqueness
N-CYANO-4,6-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-[(4-methylphenyl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-4-6-14(7-5-11)9-19(10-16)15-17-12(2)8-13(3)18-15/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZBYVTYYSYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C#N)C2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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